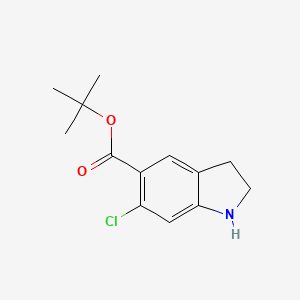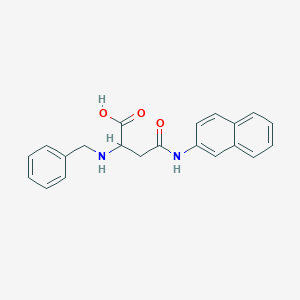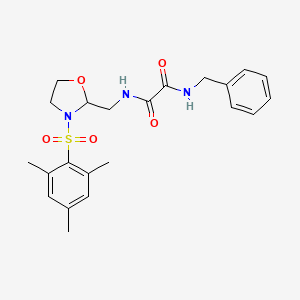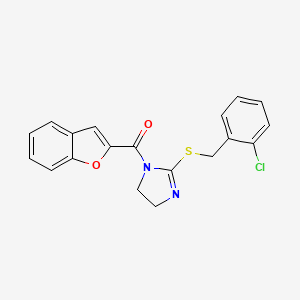
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAC is a triazole derivative that exhibits a range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cell growth and division. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in animal studies, indicating that it may be a safe compound for use in humans. However, more research is needed to fully understand the biochemical and physiological effects of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide in vivo. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have a low binding affinity for human serum albumin, which may affect its pharmacokinetics and distribution in the body.
Advantages and Limitations for Lab Experiments
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that make it a promising candidate for drug development. However, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand the toxicity and safety profile of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide.
Future Directions
There are several future directions for research on 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based drugs for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to optimize its efficacy and safety in humans. Another area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based antifungal and antimicrobial agents. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown activity against various fungal and bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, more research is needed to fully understand the mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide and its biochemical and physiological effects in vivo.
Synthesis Methods
The synthesis of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of p-toluidine with ethyl acetoacetate to form ethyl 2-(p-tolylamino)-3-oxobutanoate. This compound is then treated with hydrazine hydrate to yield 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. The synthesis method for 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also demonstrated antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(4-methylanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)12-10-8(9(11)16)13-15-14-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMDDKSLUKGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)



![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)
